1-(2-Chlorophenyl)-2-(dimethylamino)-1-propanone,monohydrochloride
Overview
Description
2-chloro-N,N-Dimethylcathinone (hydrochloride) is an analytical reference standard categorized as a cathinone. This product is intended for research and forensic applications.
Scientific Research Applications
Potential Antidepressant Agents
1-(2-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride has been explored for its potential as an antidepressant agent. Analogues of this compound, such as 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, have shown good activity in biochemical and pharmacological animal models of depression with a relative lack of anticholinergic side effects (Clark et al., 1979).
Photoinitiation Efficiency
This compound has also been used in studies related to photochemical electron-transfer reactions. It's been involved in the formation of various products such as dehydrodimers in reactions induced by photoexcited cyanoanthracenes (Mattes & Farid, 1986).
Crystal Structure Analysis
The crystal structure of related compounds, like 1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, has been analyzed to understand the molecular interactions and geometry. These studies reveal insights into the molecular arrangement and potential chemical reactivity (Bappalige et al., 2009).
Cytotoxic Agents
Research has been conducted on synthesizing and evaluating the cytotoxic potential of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related to 1-(2-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride. These compounds have shown potential as cytotoxic agents, which could have implications in cancer research (Mete et al., 2007).
Photopolymerization Studies
It has been used in the synthesis of methacrylate monomers with photoinitiating groups for photopolymerization studies. These compounds show different photoinitiating activities compared to small molecule commercial analogs and may have applications in materials science (Cesur et al., 2015).
Antimicrobial Activity
Studies have been conducted to compare the antimicrobial activity of aromatic esters of compounds structurally similar to 1-(2-Chlorophenyl)-2-(dimethylamino)-1-propanone, monohydrochloride. These compounds, particularly the o-chlorophenyl ester, showed pronounced activity against pathogenic fungi (Dimmock et al., 1976).
Nonpeptide Agonist Discovery
This compound has been identified as a nonpeptidic agonist of the urotensin-II receptor, suggesting its potential as a pharmacological research tool and a potential drug lead in neuropharmacology (Croston et al., 2002).
Properties
IUPAC Name |
1-(2-chlorophenyl)-2-(dimethylamino)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-8(13(2)3)11(14)9-6-4-5-7-10(9)12;/h4-8H,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUROLSKSKESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Cl)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342536 | |
Record name | 1-(2-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856609-26-2 | |
Record name | 1-(2-Chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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